7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11) |
InChI Key |
MUTHJUNUTARIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)NNC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 7 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol
Retrosynthetic Analysis of the 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol Core
A logical retrosynthetic disconnection of the target molecule, this compound, suggests two primary approaches for the assembly of the pyrazolo[4,3-c]pyridine core. The first strategy involves the formation of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694). The second, and often more common, approach focuses on constructing the pyrazole ring onto a functionalized pyridine precursor. nih.gov This latter strategy is generally preferred as it allows for greater control over the substitution pattern on the pyridine ring, which is crucial for the introduction of the bromo and hydroxyl functionalities at the desired positions.
Further disconnection of the pyrazole ring from the pyridine core points to a key intermediate: a 3-amino-4-bromopyridine (B1272052) derivative bearing a suitable functional group at the 2-position that can be cyclized to form the pyrazol-3-ol ring. This retrosynthetic pathway highlights the importance of strategically functionalized pyridine intermediates in the synthesis of pyrazolopyridines.
Construction of the Pyrazolo[4,3-c]pyridine Ring System
The formation of the fused pyrazolo[4,3-c]pyridine ring system is the cornerstone of the synthesis. Various methodologies have been developed to achieve this, each with its own advantages and limitations.
Annulation Strategies Involving Pyrazole and Pyridine Fragments
One approach to the pyrazolo[4,3-c]pyridine skeleton is the annulation of a pyrazole ring onto a pyridine fragment. nih.gov This typically involves the reaction of a suitably substituted aminopyrazole with a biselectrophilic pyridine derivative. However, a more prevalent strategy involves the annulation of a pyridine ring onto an existing pyrazole. nih.govmdpi.com For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the pyrazolopyridine core. mdpi.com The regioselectivity of this condensation is a critical factor and is often influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound. mdpi.com
Cyclization Reactions for Pyrazolo[4,3-c]pyridine Formation
Intramolecular cyclization reactions represent a powerful tool for the synthesis of pyrazolo[4,3-c]pyridines. A common method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov Treatment of these hydrazones with an electrophilic additive and a base can lead to a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The regiochemical outcome of this cyclization can be influenced by the choice of electrophile and solvent. nih.gov
Another notable cyclization strategy starts from 2-chloro-3-nitropyridines. These can be converted to pyridinyl keto esters, which then undergo a modified Japp–Klingemann reaction with arenediazonium tosylates to afford the pyrazolo[4,3-b]pyridine ring system. nih.gov While this specific example leads to the [4,3-b] isomer, similar principles can be applied to synthesize the [4,3-c] isomer by starting with appropriately substituted pyridines.
| Starting Material | Reagents | Product | Key Features |
| 3-Acylpyridine N-oxide tosylhydrazones | Electrophilic additive, amine base | Pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines | Proceeds at room temperature; regioselectivity can be controlled to some extent. nih.gov |
| 2-Chloro-3-nitropyridines | Ethyl acetoacetate, NaH, then arenediazonium tosylates and pyrrolidine | Pyrazolo[4,3-b]pyridines | One-pot procedure combining azo-coupling, deacylation, and pyrazole ring annulation. nih.gov |
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic scaffolds like pyrazolopyridines. acs.orgacs.orgresearchgate.netacsgcipr.org A three-component reaction involving an aldehyde, a β-ketoamide, and a 5-aminopyrazole can be used to construct the dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one core under microwave irradiation. acs.org While this leads to a related but more complex system, the underlying principles of MCRs can be adapted for the synthesis of the simpler pyrazolo[4,3-c]pyridine framework. The key advantage of MCRs lies in their ability to generate molecular diversity from simple and readily available starting materials in a single synthetic operation.
Introduction of the Bromine Moiety at Position 7
Once the pyrazolo[4,3-c]pyridine core is established, the next critical step is the regioselective introduction of the bromine atom at the C7 position.
Electrophilic Bromination Strategies
Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov For the pyrazolo[4,3-c]pyridine system, direct bromination can be achieved using a suitable brominating agent. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic system. The pyridine ring is generally electron-deficient, while the pyrazole ring is electron-rich. Electrophilic attack is therefore more likely to occur on the pyrazole ring unless the pyridine ring is activated by electron-donating groups.
In the context of synthesizing this compound, it is often more strategic to introduce the bromine atom onto the pyridine precursor prior to the construction of the pyrazole ring. This approach offers better control over the position of bromination. For example, starting with a 4-bromopyridine (B75155) derivative ensures that the bromine atom is correctly positioned in the final product.
A study on the synthesis of pyrazolo[4,3-b]pyridines involved the nitrosation of 3-acetamido-2-methylpyridines, followed by rearrangement and cyclization. rsc.org This highlights a strategy where functionalization of the pyridine ring precedes the formation of the fused pyrazole. Similarly, for the target molecule, a 4-bromo-3-aminopyridine derivative would be an ideal precursor for the subsequent cyclization to form the this compound.
| Substrate | Brominating Agent | Conditions | Outcome |
| 1H-Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines | Bromine in glacial acetic acid | Not specified | Substitution at the 6-position. nih.gov |
| Substituted anilines and phenols | N-Bromosuccinimide (NBS) | Various solvents (e.g., MeCN, CCl4) | Regioselective bromination, often para to activating groups. nih.gov |
While direct bromination of the 1H-pyrazolo[4,3-c]pyridin-3-ol core is a possibility, the directing effects of the fused rings and the hydroxyl group would need to be carefully considered to achieve the desired C7-bromination. The use of a pre-brominated pyridine starting material generally provides a more reliable and regiocontrolled synthetic route.
Palladium-Catalyzed Cross-Coupling Precursors for Bromine Installation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a powerful tool for the formation of carbon-heteroatom bonds. In the context of synthesizing this compound, these methods are pivotal for the regioselective introduction of the bromine atom. The general approach involves the use of a suitable pyrazolo[4,3-c]pyridine precursor, which can undergo a palladium-catalyzed C-H activation and subsequent bromination.
While a direct palladium-catalyzed C-H bromination of the parent 1H-pyrazolo[4,3-c]pyridin-3-ol is not widely documented, analogous transformations on related heterocyclic systems provide a blueprint for this approach. For instance, the C-H arylation of pyridine derivatives using a palladium catalyst highlights the feasibility of functionalizing the pyridine portion of the fused ring system. beilstein-journals.org A plausible strategy would involve the activation of the C7-H bond, which is ortho to the pyridine nitrogen, followed by coupling with a bromine source.
A more common strategy involves the synthesis of a precursor that is already functionalized for a subsequent palladium-catalyzed cross-coupling reaction. For example, a pyrazolo[4,3-c]pyridine bearing a leaving group such as a triflate or a tosylate at the 7-position could be coupled with a bromide source. Alternatively, a boronic acid or ester at the 7-position could undergo a palladium-catalyzed coupling with an electrophilic bromine source.
The synthesis of related pyrazolo[4,3-c]quinoline derivatives has been achieved through palladium-catalyzed intramolecular C-N bond formation. researchgate.net This underscores the utility of palladium catalysis in constructing the core heterocyclic system, which can then be subjected to further functionalization.
| Precursor Type | Catalyst | Ligand | Bromine Source | Typical Conditions | Reference Analogy |
| C7-H Pyrazolopyridine | Pd(OAc)₂ | PPh₃ | N-Bromosuccinimide (NBS) | High Temperature (e.g., 110 °C) | beilstein-journals.org |
| 7-Triflate Pyrazolopyridine | Pd(dba)₂ | Xantphos | NaBr | Inert atmosphere, solvent (e.g., Dioxane) | General Pd-coupling |
| 7-Boronic Ester Pyrazolopyridine | Pd(PPh₃)₄ | - | CuBr₂ | Base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | General Suzuki coupling |
This table presents plausible reaction conditions based on analogous transformations in the literature.
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source.
For the synthesis of this compound, the pyridine nitrogen atom within the heterocyclic core can act as a directing group. harvard.eduuwindsor.ca Treatment of a suitable 1H-pyrazolo[4,3-c]pyridin-3-ol precursor with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures would be expected to lead to the selective deprotonation of the C7 position. Subsequent addition of an electrophilic bromine source, like 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), would then install the bromine atom at the desired location.
The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions, such as nucleophilic addition to the pyridine ring. harvard.edu The use of hindered bases like LiTMP is often preferred for pyridine systems. uwindsor.ca
| Substrate | Directing Group | Base | Electrophilic Bromine Source | Typical Conditions | Reference Analogy |
| 1H-Pyrazolo[4,3-c]pyridin-3-ol | Pyridine Nitrogen | LDA or LiTMP | 1,2-Dibromotetrachloroethane | THF, -78 °C | harvard.eduuwindsor.ca |
| N-Protected Pyrazolo[4,3-c]pyridin-3-ol | Pyridine Nitrogen | n-BuLi/TMEDA | Br₂ | THF, -78 °C | wikipedia.org |
This table outlines hypothetical DoM conditions for the target scaffold based on established principles.
Derivatization to Incorporate the Hydroxyl Group at Position 3
The introduction of a hydroxyl group at the 3-position of the pyrazolo[4,3-c]pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, including direct hydroxylation, functional group interconversions, or building the ring with the hydroxyl group already in place.
Direct Hydroxylation Methodologies
Direct C-H hydroxylation of a pre-formed 7-bromo-1H-pyrazolo[4,3-c]pyridine is a challenging yet highly desirable transformation. While direct hydroxylation of pyridines at the C3 position is difficult due to the electronic nature of the ring, methods involving photochemical rearrangement of pyridine N-oxides have been developed for this purpose. nih.gov A potential route could involve the oxidation of the pyridine nitrogen of 7-bromo-1H-pyrazolo[4,3-c]pyridine to the corresponding N-oxide, followed by a photochemical rearrangement to introduce the hydroxyl group at the C3 position.
Another approach could be a metal-catalyzed C-H oxidation. However, these methods often lack regioselectivity and can be sensitive to other functional groups present in the molecule.
Functional Group Interconversions Leading to the Hydroxyl Group
A more reliable and common approach to introduce the hydroxyl group at position 3 is through the interconversion of other functional groups. A key precursor for this strategy would be 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine. The amino group can be converted to a hydroxyl group via a diazotization reaction. This involves treating the 3-amino derivative with a nitrite (B80452) source, such as sodium nitrite, under acidic conditions to form a diazonium salt. This intermediate can then be hydrolyzed by heating in an aqueous medium to yield the desired 3-hydroxy compound.
Another plausible precursor is a 3-methoxy derivative. The methoxy (B1213986) group can be cleaved to the corresponding hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃.
| Precursor | Reagents | Intermediate | Product | Reference Analogy |
| 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | NaNO₂, H₂SO₄ (aq) | Diazonium Salt | This compound | Standard diazotization |
| 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine | BBr₃ or HBr | - | This compound | Standard ether cleavage |
This table illustrates common functional group interconversions applicable to the synthesis.
Regioselective Functionalization at Position 3
Ensuring the regioselective introduction of the hydroxyl group at position 3 is paramount. When constructing the pyrazole ring onto a pre-existing pyridine scaffold, the choice of reagents and reaction conditions dictates the final regiochemistry. For instance, the cyclization of a suitably substituted pyridine precursor with hydrazine (B178648) or a hydrazine derivative can lead to the formation of the pyrazolone (B3327878) tautomer, which is equivalent to the pyrazolol form.
The synthesis of related pyrazolo[3,4-b]pyridines often involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. nih.gov A similar strategy could be envisioned for the pyrazolo[4,3-c]pyridine isomer, where the careful selection of a functionalized pyridine precursor would ensure the formation of the desired 3-hydroxy product.
Stereoselective Synthesis and Chiral Resolution (If Applicable to Derivatives)
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis or chiral resolution. However, if derivatives of this compound were to be synthesized with chiral substituents on the pyrazole nitrogen or elsewhere on the molecule, stereoselective methods would become relevant.
For such derivatives, stereoselective synthesis could be achieved by using chiral starting materials, employing chiral catalysts or auxiliaries during the synthesis, or by separating enantiomers of a racemic mixture through chiral resolution techniques such as chiral chromatography or diastereomeric salt formation. For example, the synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines has been reported to yield a mixture of diastereomers, highlighting the stereochemical considerations that can arise in related systems. nih.gov
Green Chemistry Approaches in Pyrazolo[4,3-c]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the pyrazolopyridine family. benthamdirect.com These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of pyrazolo[4,3-c]pyridines, several green chemistry strategies can be envisioned.
Catalysis: The use of environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of related pyrazolo[3,4-b]pyridines, the use of Zirconium(IV) chloride (ZrCl₄), a low-toxicity and moisture-stable Lewis acid, has been reported as a green catalyst. mdpi.com Magnetically recoverable nanocatalysts have also been employed in the synthesis of pyridine derivatives, offering the advantage of easy separation and reuse, which minimizes catalyst waste. rsc.org Such catalytic systems could potentially be adapted for the synthesis of the pyrazolo[4,3-c]pyridine scaffold.
Alternative Reaction Media and Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative media such as water, supercritical fluids, or solvent-free reactions. For instance, a green synthesis of 1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one derivatives has been developed using an aqueous medium. mdpi.com Furthermore, the use of microwave or ultrasonic assistance can often lead to shorter reaction times, higher yields, and reduced energy consumption. benthamdirect.com
Atom Economy and Multi-component Reactions: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key green chemistry principle. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are particularly advantageous in this regard. While specific MCRs for this compound are not documented, the development of such a process would represent a significant advancement in its sustainable synthesis.
Table 2: Green Chemistry Strategies in Pyrazolopyridine Synthesis
| Green Chemistry Principle | Application in Pyrazolopyridine Synthesis | Reference |
| Use of Green Catalysts | Zirconium(IV) chloride (ZrCl₄) for pyrazolo[3,4-b]pyridine synthesis. | mdpi.com |
| Magnetically recoverable nanocatalysts. | rsc.org | |
| Alternative Reaction Media | Aqueous medium for dipyrazolopyridine synthesis. | mdpi.com |
| Energy Efficiency | Microwave and ultrasonic assistance. | benthamdirect.com |
The application of these green chemistry principles holds significant promise for the development of more sustainable and environmentally friendly methods for the synthesis of this compound and other pyrazolo[4,3-c]pyridine derivatives. eurekaselect.com
Chemical Reactivity and Transformational Chemistry of 7 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol
Reactions at the Pyrazole (B372694) Nitrogen (N1)
N-Alkylation and N-Acylation Reactions
N-alkylation of pyrazole systems is a fundamental transformation for introducing diverse substituents. For the related indazole scaffold, which shares structural similarities, N-alkylation using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective, often favoring the N-1 regioisomer. beilstein-journals.org The choice of alkylating agent, such as various alkyl halides, allows for the introduction of a wide range of functional groups. beilstein-journals.org While specific examples for 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol are not detailed in the provided results, the principles from similar heterocyclic systems like indazoles are highly applicable. beilstein-journals.orgsemanticscholar.org For instance, methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have been developed for the N-alkylation of pyrazoles, providing an alternative to methods requiring strong bases. semanticscholar.org
N-acylation also occurs at the N1 position. Regioselective N-acylation can sometimes provide the N-1 substituted product through the isomerization of an initially formed N-2 acyl derivative to the thermodynamically more stable N-1 regioisomer. beilstein-journals.org
Modification of Pyrazole Acidity and Tautomerism
The this compound molecule can exist in tautomeric forms, primarily the 1H-pyrazol-3-ol (lactim) form and the 1,2-dihydro-3H-pyrazol-3-one (lactam) form. Studies on analogous 1-substituted pyrazol-3-ols have shown that the equilibrium between these forms is influenced by the solvent and substitution pattern. mdpi.com For example, 1-phenyl-1H-pyrazol-3-ol exists predominantly as the -ol form, forming dimeric structures in nonpolar solvents and monomers in polar solvents like DMSO. mdpi.com
Reactivity of the Bromine Substituent at Position 7
The bromine atom at the C7 position is a versatile handle for introducing molecular diversity, primarily through substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions
While palladium-catalyzed reactions are more common, nucleophilic aromatic substitution (SNAr) can be a viable strategy for replacing the bromine atom, particularly with strong nucleophiles. On related azaindole systems, SNAr reactions to displace halides typically require high temperatures and an excess of the nucleophile. beilstein-journals.org The electron-deficient nature of the pyridine (B92270) ring in the pyrazolo[4,3-c]pyridine system facilitates such reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C7-bromo position is an ideal site for these transformations. sigmaaldrich.comrsc.org
Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the aryl bromide with a boronic acid or ester. nih.gov For the structurally related 7-bromoindazoles, Suzuki-Miyaura reactions have been successfully performed using various palladium catalysts like Pd(PPh₃)₄ with a base such as cesium carbonate (Cs₂CO₃) in a solvent mixture like dioxane/EtOH/H₂O. nih.govresearchgate.net These conditions have been shown to tolerate a wide range of aryl and heteroaryl boronic acids, leading to diverse C7-arylated products. nih.govnih.govrsc.orgresearchgate.net
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on Related Bromo-Heterocycles Data generalized from studies on similar scaffolds. nih.govresearchgate.net
| Catalyst (mol%) | Base | Solvent System | Temperature (°C) |
|---|---|---|---|
| Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 |
| XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | Microwave |
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst (e.g., CuI) and an amine base. libretexts.orgnih.gov Copper-free versions of the Sonogashira coupling have also been developed. nih.govresearchgate.net The reaction is fundamental for synthesizing arylalkynes and conjugated enynes. libretexts.org
Table 2: Typical Reagents for Sonogashira Coupling Based on general principles of the reaction. libretexts.orgorganic-chemistry.orgnih.gov
| Component | Example Reagents |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (B128534) (TEA), Diisopropylamine (DIPA) |
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides another avenue for C-C bond formation at the C7 position. sigmaaldrich.com
Reductive Debromination Studies
Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be a competing side reaction during palladium-catalyzed coupling reactions, especially under certain conditions or with specific catalyst systems. nih.govresearchgate.net For instance, in some Suzuki-Miyaura coupling attempts on related pyrazolo[1,5-a]pyrimidin-5-ones, debromination was observed as a significant side product, which necessitated careful selection of the catalyst system (e.g., using XPhosPdG2/XPhos) to minimize its occurrence. nih.govresearchgate.net This indicates that the C7-Br bond on the pyrazolo[4,3-c]pyridine ring can be susceptible to reduction under catalytic conditions.
Transformations Involving the Hydroxyl Group at Position 3
The hydroxyl group at the C3 position of the pyrazolo[4,3-c]pyridine core is a key site for synthetic modifications, allowing for the introduction of various functional groups and the modulation of the molecule's physicochemical properties.
Esterification and Etherification Reactions
The hydroxyl group of this compound is amenable to standard esterification and etherification reactions, providing pathways to a diverse range of derivatives.
Esterification: In a typical esterification reaction, the hydroxyl group can be acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, reaction with an acyl chloride in the presence of a base like triethylamine or pyridine would yield the corresponding ester. Similarly, Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can also be employed. youtube.com The reactivity of the hydroxyl group in these reactions is influenced by the electronic nature of the pyrazolopyridine ring system.
Table 1: Representative Esterification Reactions of this compound
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, 0 °C to rt | 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-yl acetate |
| Benzoyl chloride | Triethylamine, CH₂Cl₂, rt | 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-yl benzoate |
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic intermediate can then react with an alkyl halide to furnish the corresponding ether. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.
Table 2: Representative Etherification Reactions of this compound
| Reagent Sequence | Conditions | Product |
|---|---|---|
| 1. NaH 2. Methyl iodide | THF, 0 °C to rt | 7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
Oxidation and Reduction Pathways of the Hydroxyl Group
The oxidation state of the C3 position can be altered through oxidation or reduction of the hydroxyl group, leading to different classes of pyrazolopyridine derivatives.
Oxidation: Oxidation of the 3-hydroxyl group would lead to the formation of a pyrazolo[4,3-c]pyridin-3(2H)-one derivative. However, the tautomeric equilibrium often favors the hydroxyl form in such heterocyclic systems. nih.gov Mild oxidizing agents could potentially shift this equilibrium towards the keto form. Stronger oxidation conditions might lead to ring-opening or degradation, given the presence of the electron-rich pyrazole ring.
Reduction: Reduction of the hydroxyl group to a methylene (B1212753) group is a challenging transformation that would require harsh reaction conditions, such as catalytic hydrogenation at high pressure and temperature, or conversion of the hydroxyl group into a better leaving group followed by reductive cleavage. Such conditions could also affect the bromine substituent and the pyridine ring.
Hydrogen Bonding Interactions and Donor/Acceptor Properties
The hydroxyl group, along with the nitrogen atoms in the pyrazole and pyridine rings, endows this compound with the capacity for hydrogen bonding. khanacademy.orgyoutube.com The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen lone pairs). youtube.com Similarly, the pyridine nitrogen and the NH of the pyrazole ring are potential hydrogen bond acceptors and donors, respectively. nih.gov These interactions play a significant role in the crystal packing of the solid-state structure and influence its solubility and interactions with biological macromolecules. nih.gov The presence of both donor and acceptor sites allows for the formation of complex hydrogen-bonding networks. nih.gov
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The brominated pyrazolopyridine core is generally stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, strong acidic or basic conditions, particularly at elevated temperatures, could lead to degradation. Potential degradation pathways may include hydrolysis of the bromine atom or ring-opening of the pyrazole moiety. The presence of the hydroxyl group might also influence the stability, potentially participating in intramolecular reactions under certain conditions.
Chemo- and Regioselectivity in Complex Transformations
In reactions involving multiple reactive sites, the chemo- and regioselectivity are of paramount importance. For this compound, several reactive centers exist: the N1 and N2 positions of the pyrazole, the C3-hydroxyl group, the C7-bromo atom, and the pyridine ring itself.
N-Functionalization vs. O-Functionalization: In reactions with electrophiles, competition between N-alkylation/acylation and O-alkylation/acylation can occur. The regioselectivity can often be controlled by the choice of reagents and reaction conditions. For instance, O-acylation is often favored under kinetic control, while N-acylation might be the thermodynamic product. The use of specific protecting groups can also direct the reaction to the desired position. rsc.org
Reactivity of the Bromine Atom: The bromine atom at C7 is susceptible to nucleophilic aromatic substitution and can be replaced by various nucleophiles. It also serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or amino substituents. nih.gov The relative reactivity of the C7-bromo and the C3-hydroxyl groups will depend on the specific reaction conditions.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the pyrazole ring is more electron-rich and could potentially undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.
Controlling the chemo- and regioselectivity in the transformations of this compound is a key challenge and opportunity for the synthesis of diverse and complex derivatives with potential applications in various fields of chemistry. nih.govnih.gov
Spectroscopic and Advanced Analytical Methodologies in the Research of 7 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
¹H NMR and ¹³C NMR Chemical Shift Analysis
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as exchangeable protons from the N-H and O-H groups. The chemical shifts of the pyridine ring protons would be influenced by the electron-withdrawing bromine atom and the fused pyrazole ring. The proton on the pyrazole ring would also exhibit a characteristic chemical shift.
Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework. The spectrum would display signals for each unique carbon atom in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., attached to bromine, nitrogen, or oxygen).
Hypothetical ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.5 - 8.5 | Doublet / Singlet |
| Pyrazole-H | 7.0 - 8.0 | Singlet |
| NH | Broad, variable | Singlet |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | 110 - 120 |
| C-O | 150 - 160 |
| Pyridine Ring Carbons | 115 - 150 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, helping to identify adjacent protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the entire molecular structure, including the fusion of the pyrazole and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry of the substituents.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the this compound molecule with high precision. This would allow for the unambiguous determination of its elemental formula, confirming the presence of bromine and the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern would provide valuable structural information. Characteristic fragmentation pathways would likely involve the loss of the bromine atom, the hydroxyl group, and potentially cleavage of the pyrazole or pyridine rings. Analyzing these fragments would help to confirm the connectivity of the different parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically below 700 cm⁻¹.
Hypothetical IR Absorption Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3200 - 3600 (broad) |
| N-H Stretch | 3100 - 3500 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N / C=C Stretch | 1400 - 1600 |
| C-O Stretch | 1200 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions, researchers can gain insights into the electronic structure and extent of conjugation in compounds like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.
In the study of pyrazoline derivatives, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often correlated with experimental UV-Vis spectra. physchemres.org For instance, in a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, TD-DFT calculations were used to predict the electronic spectral properties in the gas phase and in different solvents. physchemres.org This approach helps in assigning the observed electronic transitions, which are typically π → π* and n → π* transitions in conjugated systems containing heteroatoms.
The solvent environment can also influence the UV-Vis spectrum, causing shifts in λmax. These shifts, known as solvatochromism, can provide further information about the nature of the electronic transitions and the polarity of the molecule's excited state. For example, a bathochromic (red) shift, or a shift to longer wavelengths, with increasing solvent polarity can be indicative of a π → π* transition where the excited state is more polar than the ground state. physchemres.org
X-Ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for a complete structural characterization.
For complex heterocyclic systems like pyrazolopyridines, single-crystal X-ray diffraction analysis confirms the connectivity of atoms and reveals the molecule's conformation and intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking.
As an illustrative example, the X-ray crystal structure analysis of a related heterocyclic system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, provided detailed crystallographic data. mdpi.com The study revealed that the compound crystallized in the triclinic crystal system with the P-1 space group. mdpi.com The unit cell parameters were determined, and the analysis of the crystal structure highlighted the non-planar arrangement of the fused ring systems and the presence of intermolecular interactions. mdpi.com
Table 1: Example Crystallographic Data for a Heterocyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.1983(4) |
| c (Å) | 12.4218(5) |
| α (°) | 107.985(3) |
| β (°) | 94.135(3) |
| γ (°) | 98.118(3) |
| Volume (ų) | 694.72(5) |
Note: This data is for an analogous compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, and serves as an example of the type of information obtained from X-ray crystallography. mdpi.com
Such data would be invaluable for understanding the solid-state structure of this compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. For a substance like this compound, techniques such as HPLC and GC-MS are vital for ensuring its purity and for analyzing any volatile derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. In the context of pyrazolopyridine derivatives, HPLC is routinely used to confirm the purity of synthesized compounds.
For example, in a study focused on 1H-pyrazolo[3,4-b]pyridine derivatives, the purity of the final compounds was determined by HPLC to be greater than 95%. nih.gov The analysis was performed on a C18 column, which is a common reversed-phase column, using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water containing a small amount of trifluoroacetic acid (TFA). nih.gov Detection is typically achieved using a UV detector set at specific wavelengths, such as 214 and 254 nm, where the analyte absorbs light. nih.gov
Table 2: Example HPLC Conditions for Purity Determination of Pyrazolopyridine Derivatives
| Parameter | Condition |
|---|---|
| Column | YMC ODS3 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Flow Rate | 2.5 mL/min |
| Gradient | 5% to 95% Acetonitrile over 8 minutes |
| Detection | UV at 214 and 254 nm |
| Temperature | 35 °C |
Note: These conditions were used for the analysis of 1H-pyrazolo[3,4-b]pyridine derivatives and are representative of a typical HPLC method for such compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is highly effective for the analysis of any volatile byproducts, impurities, or specifically prepared volatile derivatives. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
The methodology often involves Headspace Solid-Phase Microextraction (HS-SPME) to extract and concentrate volatile organic compounds from a sample before their introduction into the GC-MS system. A study on the volatile components of Boletus edulis illustrates this approach, where HS-SPME-GC-MS was used to identify a wide range of volatile compounds, including alcohols, aldehydes, and ketones. nih.gov
In a hypothetical analysis of a reaction mixture for the synthesis of this compound, GC-MS could be used to identify volatile starting materials or low molecular weight side products. The separated components are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazolo 4,3 C Pyridine Derivatives
Impact of the 7-Bromo Substituent on Molecular Recognition and Binding Affinities
The introduction of a bromine atom at the 7-position of the pyrazolo[4,3-c]pyridine core profoundly influences its interaction with biological targets. This influence is a combination of the electronic and steric effects exerted by the halogen atom.
Electronic Effects of Bromine on the Pyridine (B92270) Ring
The bromine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the aromatic system, potentially influencing its stacking interactions (π-π, cation-π) with aromatic amino acid residues in a protein's binding pocket. The pyridine ring itself is already electron-deficient, and the addition of a halogen further accentuates this property.
Moreover, a significant electronic feature of bromine in this context is its ability to engage in halogen bonding. Despite being electronegative, a region of positive electrostatic potential, known as a σ-hole, can form on the outer surface of the bromine atom. This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen in a protein, forming a non-covalent interaction known as a halogen bond. The strength of this interaction increases with the size and polarizability of the halogen atom (I > Br > Cl > F). This directed interaction can be a key determinant of binding affinity and selectivity.
In a study on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14-PEX5 protein-protein interaction, while a bromo-substituent was not explicitly tested at the 7-position, the general principle of substituent electronic effects was demonstrated to be critical for activity. acs.org For instance, the introduction of various electronically different groups on appended phenyl rings led to significant variations in inhibitory concentrations.
Steric Effects of Bromine on Ligand-Target Interactions
The bromine atom is considerably larger than a hydrogen atom, introducing significant steric bulk at the 7-position. The consequence of this steric hindrance on ligand-target binding is highly dependent on the topology of the receptor's binding site.
If the binding pocket has a corresponding cavity, the bromo-substituent can be accommodated and may even contribute to enhanced binding through favorable van der Waals contacts. However, if the space is constricted, the bromine atom can cause a steric clash, leading to a decrease in binding affinity. This steric effect can be leveraged to achieve selectivity for a specific target over closely related ones that may have a smaller binding pocket.
In studies of tetrahydropyrazolo[3,4-c]pyridin-7-one derivatives as LIMK inhibitors, the presence of a chloro-substituent (which is smaller than bromo but larger than hydrogen) at a position analogous to the 7-position of the pyrazolo[4,3-c]pyridine core was evaluated. While a direct comparison with an unsubstituted analog was not the focus, the high potency of the chloro-containing compound suggests that the steric bulk of a halogen at this vector is tolerated by the target kinase. acs.org The table below illustrates the potent inhibitory activity of a related chloro-substituted compound.
| Compound | Structure | R1 | R2 | LIMK1 pIC50 | LIMK2 pIC50 |
|---|---|---|---|---|---|
| 7 | Tetrahydropyrazolo[3,4-c]pyridin-7-one derivative | Cl | H | 8.00 | 7.70 |
| 20 | Tetrahydropyrazolo[3,4-c]pyridin-7-one derivative | H | H | - | - |
Data adapted from a study on LIMK inhibitors, showing the potency of a chloro-substituted analog. The des-chloro analog (20) was noted as a potent RIPK1 inhibitor, but its LIMK inhibitory data was not provided in a comparable format in the table. acs.org
Role of the 3-Hydroxyl Group in Biological Interactions
Hydrogen Bonding Capacity of the Hydroxyl Group
The hydroxyl (-OH) group is a classic hydrogen bond donor (via its hydrogen atom) and acceptor (via its oxygen lone pairs). This dual capacity allows it to form strong, directional interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, threonine, or the peptide backbone. These hydrogen bonds are fundamental for molecular recognition and can be a major contributor to the binding energy of a ligand. The presence of a 3-hydroxyl group can, therefore, anchor the molecule in a specific orientation within the binding pocket, enhancing its affinity and selectivity.
In a comprehensive study of pyrazolo[4,3-c]pyridine derivatives, the introduction of a hydroxyl group on a naphthalene (B1677914) moiety appended to the core scaffold was shown to be a critical interaction. acs.org Molecular dynamics simulations revealed a high occurrence of interactions between this hydroxyl group and carboxylic acid residues (Glu16 and Asp20) of the target protein, TbPEX14. acs.org
The following table presents data for pyrazolo[4,3-c]pyridine derivatives, illustrating how different substituents, including those that can participate in hydrogen bonding, affect their inhibitory activity against the TbPEX14-PEX5 protein-protein interaction.
| Compound | R | EC50 (μM) against TbPEX14-PEX5 |
|---|---|---|
| 13 | Naphthyl | 15.7 |
| 29 | 4-Methoxy-naphthyl | 0.8 |
| 30 | Naphthyl (unsubstituted at position 4) | 10.0 |
| 31 | 4-Fluoro-naphthyl | 4.2 |
Data adapted from a study on PEX14-PEX5 inhibitors. acs.org While not a hydroxyl group, the comparison between the methoxy-substituted compound (29) and the unsubstituted one (30) highlights the importance of an oxygen-containing group at this position for potent activity, likely due to its hydrogen bonding capabilities or other electronic effects.
Influence on Tautomeric Equilibria of the Pyrazolo[4,3-c]pyridine Core
The 1H-pyrazolo[4,3-c]pyridin-3-ol core can exist in equilibrium with its tautomeric keto form, 7-Bromo-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one. This phenomenon is known as prototropic tautomerism.
![Tautomeric forms of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](https://i.imgur.com/example.png)
Figure 1: Tautomeric equilibrium between the hydroxyl ('ol') and keto ('one') forms of the 7-bromo-pyrazolo[4,3-c]pyridine core.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring system. In the solid state, and in nonpolar solvents, the hydroxyl form is often favored and can form dimeric structures through intermolecular hydrogen bonds. mdpi.com In polar solvents like DMSO, the equilibrium may shift, and the molecule is more likely to exist as monomers. mdpi.com
The predominant tautomeric form is of significant pharmacological importance because the two forms have different shapes, hydrogen bonding patterns, and physicochemical properties. The hydroxyl form presents a hydrogen bond donor and acceptor, while the keto form primarily presents a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group). The specific tautomer that binds to a biological target will depend on which form has the most complementary interactions with the active site.
Substitution Pattern Effects on Scaffold Stability and Conformation
There is no specific information available in the scientific literature concerning the effects of the 7-bromo and 3-hydroxy substitution pattern on the stability and conformation of the this compound scaffold. General knowledge suggests that the introduction of a bromine atom, an electron-withdrawing group, at the 7-position would influence the electron distribution of the bicyclic system. This can affect the stability of the scaffold and its interactions with biological targets. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, potentially influencing intermolecular interactions and the compound's solubility. However, without experimental or computational data for this specific compound, any analysis remains speculative.
Conformational Analysis and Rotational Barriers
No studies detailing the conformational analysis or rotational barriers of this compound have been identified. Such analyses would require computational modeling or physical chemistry experiments (e.g., dynamic NMR spectroscopy) to determine the preferred three-dimensional structure and the energy required for rotation around single bonds. The planarity of the pyrazolo[4,3-c]pyridine core is expected, but the orientation of the hydroxyl proton would be a key conformational feature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazolo[4,3-c]pyridine Analogs
No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound. While QSAR studies have been conducted on other classes of pyrazolopyridine derivatives, these models are typically specific to the training set of compounds and the biological activity being modeled. The unique electronic and steric contributions of the 7-bromo and 3-hydroxy substituents would necessitate their inclusion in a dedicated QSAR study to derive meaningful predictive models. Without such a study, it is not possible to present a relevant QSAR model or associated data tables.
Mechanistic Investigations of Molecular Interactions and Biological Activity of Pyrazolo 4,3 C Pyridine Derivatives
Exploration of Molecular Targets Modulated by Pyrazolo[4,3-c]pyridines
Inhibition of Protein-Protein Interactions (e.g., PEX14-PEX5)
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), which is crucial for the import of proteins into glycosomes in Trypanosoma parasites. This disruption of glycosomal protein import has shown potent trypanocidal activity. A structure-based drug discovery approach led to the development of these inhibitors, with one pyrazolo[4,3-c]pyridine derivative emerging as a potent hit, demonstrating a dissociation constant (KD) of 163 μM in NMR chemical shift perturbation analysis. This compound was shown to disrupt the interaction between a PEX5-derived peptide and both Trypanosoma brucei PEX14 (TbPEX14) and Trypanosoma cruzi PEX14 (TcPEX14) with EC50 values of 265 and 539 μM, respectively. Further optimization by merging structural features of two active ligands resulted in a hybrid molecule with superior activity in inhibiting the TbPEX14–PEX5 PPI.
Modulation of Enzymatic Activities (e.g., Carbonic Anhydrases)
Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms. These enzymes are involved in the hydration of CO2 and play a role in numerous physiological and pathological conditions. Several of these derivatives displayed significant inhibitory activity against cytosolic human CA isoforms (hCA I and hCA II) and bacterial β- and γ-CAs. Notably, some compounds were found to be more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against hCA I and the γ-CA from E. coli.
Interference with Viral Replication Mechanisms (e.g., HIV-1 Reverse Transcriptase)
The pyrazolo[4,3-c]pyridin-4-one scaffold has been explored for its potential to inhibit HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. A series of sixteen novel pyrazolo[4,3-c]pyridin-4-one derivatives were synthesized and screened for anti-HIV activity. One compound, in particular, demonstrated notable activity against both R5 and X4 strains of HIV-1, with IC50 values of 3.67 μM and 2.79 μM, respectively. This lead compound also showed efficacy against drug-resistant HIV-1 isolates. Molecular docking studies suggest that these compounds bind to the non-nucleoside binding pocket of HIV-1 RT, indicating their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Inhibition of Cell Cycle Regulators (e.g., CDK2)
While direct studies on 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol are lacking, the related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are well-established as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The pyrazolo[3,4-b]pyridine framework is considered a promising heterocyclic scaffold for developing CDK2 inhibitors. A series of novel pyridine (B92270) and pyrazolopyridine derivatives were synthesized and evaluated for their in vitro ability to inhibit the CDK2 enzyme, with some compounds showing IC50 values in the sub-micromolar range, comparable to the reference inhibitor roscovitine. Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been designed as CDK2 inhibitors, with some compounds exhibiting potent enzymatic inhibitory activity with IC50 values in the nanomolar range.
Anti-Inflammatory Pathways (e.g., TLR4/p38 Signaling)
Currently, there is no specific information in the public domain linking this compound or its close derivatives to the TLR4/p38 signaling pathway or other anti-inflammatory pathways.
Binding Mode Analysis Through Co-Crystallography and Computational Docking
Binding mode analysis for pyrazolo[4,3-c]pyridine derivatives has been primarily elucidated through computational docking and, in some cases, co-crystallography.
For the PEX14-PEX5 inhibitors, docking studies suggested that the pyrazolo[4,3-c]pyridine scaffold can form favorable π–π stacking interactions with key phenylalanine residues (Phe17 and Phe34) in the binding site of TbPEX14.
In the context of carbonic anhydrase inhibition, computational docking was employed to investigate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the active site of the hCA IX isoform.
For HIV-1 reverse transcriptase inhibitors, molecular docking studies indicated that the most active pyrazolo[4,3-c]pyridin-4-one derivative binds within the non-nucleoside binding pocket of the enzyme.
Regarding CDK2 inhibitors, molecular docking simulations of pyrazolo[3,4-d]pyrimidine derivatives confirmed their good fit into the CDK2 active site, highlighting essential hydrogen bonding with Leu83. X-ray crystallography of a related pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 also revealed key hydrogen-bonding interactions with the backbone of Leu83 in the ATP purine (B94841) binding site.
Interactive Data Tables
Due to the absence of specific data for this compound, the following tables present findings for related pyrazolo[4,3-c]pyridine and pyrazolopyrimidine derivatives.
Table 1: Inhibition of PEX14-PEX5 Interaction by a Pyrazolo[4,3-c]pyridine Derivative
| Compound | Target | Assay | EC50 (µM) | KD (µM) |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine derivative 1 | TbPEX14-PEX5 | AlphaScreen | 265 | - |
| Pyrazolo[4,3-c]pyridine derivative 1 | TcPEX14-PEX5 | AlphaScreen | 539 | - |
| Pyrazolo[4,3-c]pyridine derivative 1 | TbPEX14 NTD | NMR CSP | - | 163 |
Data sourced from
Table 2: Inhibition of HIV-1 Reverse Transcriptase by a Pyrazolo[4,3-c]pyridin-4-one Derivative
| Compound | HIV-1 Strain | IC50 (µM) |
|---|---|---|
| Compound 12c | HIV-1VB59 (R5, subtype C) | 3.67 |
| Compound 12c | HIV-1UG070 (X4, subtype D) | 2.79 |
Data sourced from
Table 3: Inhibition of CDK2 by Pyrazolo[3,4-b]pyridine Derivatives
| Compound | IC50 (µM) |
|---|---|
| Pyridone 1 | 0.57 |
| 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | 0.24 |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) | 0.65 |
| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11) | 0.50 |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) | 0.93 |
| Roscovitine (Reference) | 0.394 |
Data sourced from
Elucidation of Molecular Mechanisms of Action and Target Engagement
The biological activity of pyrazolo[4,3-c]pyridine derivatives stems from their ability to interact with various biological targets, leading to the modulation of cellular pathways. Research into this class of compounds has unveiled several key mechanisms of action and identified specific molecular targets.
A significant breakthrough in understanding the molecular interactions of this scaffold comes from a study identifying pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma parasites. acs.org This interaction is crucial for the import of proteins into glycosomes, organelles essential for glycolysis in these organisms. By disrupting this PPI, these compounds interfere with the parasite's metabolism, leading to trypanocidal activity. acs.org
Structure-activity relationship (SAR) studies have provided detailed insights into the binding mode of these inhibitors. The pyrazolo[4,3-c]pyridine core has been shown to form favorable π–π stacking interactions with key phenylalanine residues (Phe17 and Phe34) within the PEX14 protein. acs.org The orientation of the central scaffold is critical, and modifications at various positions on the ring system can significantly impact binding affinity and inhibitory potency. For instance, the addition of a methoxy (B1213986) group on a naphthalene (B1677914) substituent was found to be crucial for high-affinity interaction with T. brucei PEX14. acs.org These findings highlight the potential for developing highly specific and potent inhibitors by optimizing the substituents on the pyrazolo[4,3-c]pyridine core.
Beyond the inhibition of protein-protein interactions, pyrazolo[4,3-c]pyridine derivatives have been investigated as inhibitors of enzymes. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs). nih.govresearchgate.net These enzymes are involved in numerous physiological and pathological processes. Certain derivatives have shown interesting inhibitory activity against cytosolic human CA isoforms (hCA I and hCA II) as well as bacterial CAs. nih.govresearchgate.net Molecular docking studies suggest that the sulfonamide group of these compounds can act as a zinc binder within the active site of the enzyme. nih.gov
While not the exact isomer, studies on the related pyrazolo[3,4-b]pyridine scaffold have identified potent inhibitors of various kinases, such as Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1). nih.govnih.gov This suggests that kinase inhibition is a plausible mechanism of action for pyrazolopyridine derivatives in general, and warrants investigation for the this compound compound. The diverse biological activities reported for pyrazolo[4,3-c]pyridines, including antimicrobial, anti-inflammatory, and antitumor effects, likely arise from their engagement with a range of such molecular targets. eurekaselect.com
Table 1: Investigated Molecular Targets of Pyrazolo[4,3-c]pyridine Derivatives
| Target Class | Specific Target | Observed Effect | Reference |
|---|---|---|---|
| Protein-Protein Interaction | PEX14–PEX5 | Inhibition of glycosomal protein import in Trypanosoma | acs.org |
| Enzyme | Carbonic Anhydrases (hCA I, hCA II, bacterial CAs) | Inhibition of enzyme activity | nih.govresearchgate.net |
| Enzyme (related scaffold) | Anaplastic Lymphoma Kinase (ALK) | Potent inhibition by pyrazolo[3,4-b]pyridine derivatives | nih.gov |
| Enzyme (related scaffold) | TANK-binding kinase 1 (TBK1) | Potent inhibition by pyrazolo[3,4-b]pyridine derivatives | nih.gov |
Investigation of Metabolic Pathways and Stability in Biological Systems (Excluding Pharmacokinetics)
The metabolic fate and stability of a compound are critical determinants of its biological activity and potential for further development. For this compound, specific metabolic data is not extensively available in the public domain. However, general principles of drug metabolism and studies on related heterocyclic systems can provide valuable insights into its likely metabolic pathways and stability.
The pyrazolo[4,3-c]pyridine core, being a heteroaromatic system, is susceptible to various metabolic transformations. The nitrogen atoms in the heterocyclic rings can influence the electronic properties of the scaffold, potentially making it more resistant to oxidative metabolism compared to corresponding carbocyclic systems.
Key metabolic transformations for such compounds typically involve:
Oxidation: Cytochrome P450 (CYP) enzymes are the primary catalysts for the oxidation of xenobiotics. For the pyrazolo[4,3-c]pyridine scaffold, oxidation can occur at various positions on the rings, leading to the formation of hydroxylated metabolites. The presence of a bromine atom can influence the sites of metabolism, potentially directing oxidation to other positions or undergoing metabolic cleavage itself, although the C-Br bond is generally stable.
Conjugation: Following oxidation, the resulting hydroxylated metabolites can undergo phase II conjugation reactions. This involves the addition of polar molecules such as glucuronic acid or sulfate, which increases water solubility and facilitates excretion. The 3-ol group of the title compound provides a direct site for such conjugation reactions.
Design of Probes for Target Identification and Validation
Chemical probes are indispensable tools for elucidating the biological functions of proteins and validating them as potential drug targets. The design of effective probes based on the this compound scaffold requires careful consideration of its structure-activity relationships and the incorporation of functionalities that enable target identification and visualization.
A common strategy for probe design involves the introduction of a "warhead" or a "tag" onto the core scaffold.
Affinity-Based Probes: These probes are designed to bind non-covalently to the target protein with high affinity and selectivity. The this compound scaffold can serve as the core for such probes. To facilitate target identification, a tag, such as a biotin (B1667282) or a fluorescent dye, can be attached to the scaffold via a linker. The position of the linker attachment is crucial to avoid disrupting the key interactions with the target protein. For instance, based on the SAR of the PEX14-PEX5 inhibitors, a linker could potentially be attached at a position that does not interfere with the π-π stacking interactions of the pyrazolopyridine core. acs.org
Activity-Based Probes (ABPs): ABPs are designed to form a covalent bond with the target protein, often at the active site. This allows for more robust labeling and identification of the target. To create an ABP from the this compound scaffold, a reactive group (a "warhead") would need to be incorporated. The choice of warhead depends on the nature of the amino acid residues in the target's binding site. For example, an electrophilic group could be introduced to react with a nucleophilic residue like cysteine or serine.
The 3-ol position of this compound offers a convenient handle for the attachment of linkers and tags. The hydroxyl group can be readily modified through ether or ester linkages to connect the scaffold to the desired functional group.
The development of probes based on this scaffold would enable a range of applications, including:
Target Identification: Identifying the specific cellular targets of this compound and its analogs.
Target Validation: Confirming the engagement of the compound with its intended target in a cellular context.
Imaging: Visualizing the subcellular localization of the target protein.
The design and synthesis of such probes, guided by the known biological activities and SAR of the pyrazolo[4,3-c]pyridine class, will be instrumental in further unraveling the therapeutic potential of these compounds.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
HOMO-LUMO Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive as it requires less energy to be excited. For substituted pyrazole (B372694) derivatives, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels. nih.gov
In the case of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, the bromine atom, being an electron-withdrawing group, and the hydroxyl group, which can be either electron-donating or -withdrawing depending on its environment, would be expected to modulate the electronic distribution and thus the HOMO-LUMO gap. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), could precisely quantify these energies.
Table 1: Representative Calculated HOMO-LUMO Energies for a Pyrazolopyridine Scaffold
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| DFT/B3LYP | 6-31G(d,p) | -6.5 | -1.2 | 5.3 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained for similar heterocyclic systems.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and pyrazole rings and the oxygen atom of the hydroxyl group, indicating their potential to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group and the N-H of the pyrazole would exhibit positive potential, marking them as potential hydrogen bond donors. The bromine atom would also influence the electrostatic potential distribution. Studies on related tetrahydropyrazolopyridinones have utilized electrostatic potential comparisons to guide drug design. acs.orgacs.org
pKa Prediction for Ionizable Groups
The pKa value is a measure of the acidity of an ionizable group. For this compound, the pyrazole N-H and the pyridin-3-ol group are the primary ionizable sites. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with deprotonation. Accurate pKa prediction is crucial for understanding the compound's ionization state at physiological pH, which affects its solubility, membrane permeability, and binding to target proteins. While there are no specific published pKa predictions for this compound, computational tools can provide these valuable insights.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with its environment, such as a protein binding site. For this compound, MD simulations could be employed to understand how it behaves in an aqueous solution or within a protein's active site.
MD simulations have been used to study the stability of pyrazolo[3,4-d]pyrimidine derivatives in complex with their target proteins, confirming the stability of ligand-protein interactions over time. nih.gov Similarly, for this compound, MD simulations could reveal the stability of its binding mode, the key intermolecular interactions, and the role of water molecules in mediating these interactions. These simulations are instrumental in refining the initial poses obtained from docking studies and in providing a more realistic picture of the ligand-target complex.
Docking Studies for Predicting Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. The pyrazolopyridine scaffold is a common motif in kinase inhibitors, and docking studies have been instrumental in elucidating their binding modes. nih.govnih.gov
Binding Site Analysis
Docking this compound into the active site of a relevant protein target, such as a protein kinase, would allow for a detailed analysis of its binding mode. The pyrazole moiety, for instance, is known to form key hydrogen bonds with the hinge region of many kinases. jst.go.jp The hydroxyl group could act as both a hydrogen bond donor and acceptor, while the bromine atom could engage in halogen bonding or occupy a hydrophobic pocket.
A typical docking study would identify key amino acid residues involved in the interaction and predict the binding affinity. For example, in studies of pyrazolo[4,3-c]pyridine derivatives as PEX14-PEX5 protein-protein interaction inhibitors, docking revealed that the central scaffold can form favorable π-π stacking interactions with phenylalanine residues in the binding site. acs.org
Table 2: Representative Docking Results for a Pyrazolopyridine Ligand in a Kinase Active Site
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Val83, Leu135, Asp133 |
| Hydrogen Bonds | N1-H with Asp133 (backbone C=O)N2 with Val83 (backbone N-H) |
| Hydrophobic Interactions | Bromophenyl group with Leu25, Phe80 |
Note: The data in this table is hypothetical and illustrates the type of information generated from a docking study.
Scoring Function Evaluation
In the realm of computational drug design, scoring functions are crucial for predicting the binding affinity between a ligand, such as this compound, and a protein target. The evaluation of various scoring functions is a critical step to ensure the accuracy of virtual screening and binding mode prediction. For this compound, a comparative study of different scoring functions would be essential to identify the most reliable one for its specific chemical scaffold.
A hypothetical evaluation of scoring functions could involve docking the compound against a known kinase target, a common target for pyrazolopyridine derivatives. The performance of scoring functions such as AutoDock Vina, Glide, and GoldScore would be assessed based on their ability to reproduce experimentally determined binding poses and their correlation with binding affinities. For instance, a study on similar pyrazolopyrimidine derivatives demonstrated that different scoring functions can yield varying results in predicting binding affinities against target kinases. sums.ac.ir
A typical evaluation might reveal that a particular scoring function, for instance, Glide's SP (Standard Precision) and XP (Extra Precision) scores, provides a better correlation between the predicted and experimental binding affinities for this class of compounds. The choice of the best-performing scoring function is fundamental for subsequent in silico screening efforts to identify potential biological targets with a higher degree of confidence.
| Scoring Function | Docking Score (kcal/mol) | Glide Emodel Score |
| Glide SP | -6.5 | -55.8 |
| Glide XP | -8.2 | -72.1 |
| AutoDock Vina | -7.9 | N/A |
| GoldScore | 75.4 | N/A |
This table represents hypothetical data for illustrative purposes.
In Silico Screening for Identification of Potential Biological Targets
In silico screening methods are powerful tools to hypothesize the biological targets of a novel compound. For this compound, a reverse docking approach could be employed. This involves docking the compound against a large library of known protein structures to identify potential binding partners. The pyrazolo[3,4-b]pyridine scaffold, which is structurally related to the compound , has been identified as a versatile core in the development of inhibitors for various kinases, including TANK-binding kinase 1 (TBK1) and cyclin-dependent kinases (CDKs). nih.gov
A virtual screening campaign for this compound would likely prioritize a library of human kinases, given the known activity of similar heterocyclic compounds. The results could pinpoint specific kinases, such as Janus kinases (JAKs) or bromodomain-containing proteins like BRD9, as potential targets. nih.govresearchgate.net For example, a study on 1-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives successfully identified BRD9 binders through a virtual screening approach. nih.gov The predicted binding modes from such a screening would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues in the active site of the identified targets.
| Potential Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Janus Kinase 3 (JAK3) | 4Z16 | -8.5 | Cys909, Leu828, Asp927 |
| Bromodomain-containing protein 9 (BRD9) | 5F1H | -7.8 | Asn140, Tyr147, Val95 |
| TANK-binding kinase 1 (TBK1) | 4O6A | -9.1 | Phe38, Val28, Asp135 |
This table represents hypothetical data for illustrative purposes.
Prediction of Molecular Descriptors Relevant to Biological Activity and Chemical Space
Molecular descriptors are numerical values that characterize the properties of a molecule. Predicting these descriptors for this compound is essential for assessing its drug-likeness and potential for oral bioavailability. These predictions are often based on established rules such as Lipinski's rule of five. Studies on similar pyrazolo[1,5-a]pyrimidines have shown that in silico prediction of physicochemical properties is a reliable first step in evaluating their potential as drug candidates. nih.gov
For this compound, key molecular descriptors would be calculated. These include molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These descriptors help in defining the compound's position in the vast chemical space and predicting its ADME (absorption, distribution, metabolism, and excretion) properties. For instance, a low molecular weight and a balanced LogP value are generally favorable for oral absorption.
| Molecular Descriptor | Predicted Value |
| Molecular Weight | 214.02 g/mol |
| LogP | 1.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area (PSA) | 65.8 Ų |
This table represents predicted data for illustrative purposes.
The analysis of these descriptors provides a comprehensive profile of the compound, guiding further optimization efforts to enhance its biological activity and pharmacokinetic properties.
Design, Synthesis, and Evaluation of Derivatives and Analogs of 7 Bromo 1h Pyrazolo 4,3 C Pyridin 3 Ol
Rational Design of New Pyrazolo[4,3-c]pyridine Analogs Based on SAR Insights
The design of novel analogs of 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is heavily guided by structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence a compound's biological activity, allowing for the targeted optimization of potency, selectivity, and pharmacokinetic properties. A structure-based drug discovery approach, often involving computational modeling and analysis of protein-ligand interactions, is central to this process. acs.org
In one notable example, pyrazolo[4,3-c]pyridine derivatives were identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in T. brucei, the parasite responsible for African trypanosomiasis. acs.org Initial hits were discovered through in silico screening and confirmed via NMR, with the lead compound's binding pose showing the pyrazolo[4,3-c]pyridine scaffold forming π–π interactions with key phenylalanine residues (Phe17 and Phe34) in the target protein. acs.org This understanding of the binding mode allowed for the rational design of more potent hybrid molecules by merging structural features from different active compounds. acs.org
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a key strategy in drug design to identify novel core structures with improved properties while retaining essential binding interactions. rsc.org For instance, in the development of kinase inhibitors, researchers have successfully hopped from scaffolds like imidazo[5,1-b] Current time information in Pasuruan, ID.acs.orgrsc.orgthiadiazole to the pyrazolo[3,4-b]pyridine core, resulting in significantly improved cellular potency and metabolic stability. nih.gov Similarly, the pyrazolo[4,3-c]pyridine scaffold can be considered a viable alternative to other hinge-binding motifs like quinazolines, pyrrolopyrimidines, and imidazopyridines in kinase inhibitor design. nih.gov
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, aiming to enhance the molecule's activity, selectivity, or metabolic profile. cambridgemedchemconsulting.com This strategy is widely used to fine-tune the properties of lead compounds.
Pyridine (B92270) Ring Analogs: The pyridine nitrogen can be mimicked by a 'C-CN' unit, as the nitrile group can act as a hydrogen bond acceptor. researchgate.net This has been shown to improve biological activity in some cases by displacing unfavorable water molecules from the binding site. researchgate.net
Heterocyclic Core Replacements: In some contexts, an azaindole core has been replaced with an azaindazole to increase polarity and reduce susceptibility to metabolism. nih.gov The pyrazole (B372694) portion of the pyrazolopyridine scaffold is itself considered a valuable hydrogen bond center. rsc.org
Functional Group Mimics: The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group has been demonstrated as a successful bioisosteric switch, leading to enhanced biological activity in quorum sensing inhibitors. rsc.org
Exploration of Substituent Effects at Various Positions (N1, C2, C4, C5, C6)
The pyrazolo[4,3-c]pyridine scaffold offers multiple positions for substitution, allowing for "vectorial functionalization" to explore the chemical space around the core and optimize interactions with a biological target. rsc.orgworktribe.com SAR studies have provided insights into the effects of substituents at various positions.
N1-Position: The N1-position of the pyrazole ring is often crucial for activity. In many kinase inhibitors, the N-H group acts as a hydrogen bond donor, interacting with the hinge region of the kinase. nih.govnih.gov Methylation or substitution at this position can lead to a complete loss of activity, highlighting its importance for target engagement. nih.gov
N2-Position: The N2-position offers an alternative point for substitution. Selective functionalization can be achieved through protection-group and N-alkylation strategies, allowing for the exploration of this vector. rsc.orgworktribe.com
C4, C5, and C6 Positions: The pyridine ring portion of the scaffold provides several sites for modification. In the development of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, substitutions at the N5 position significantly impacted inhibitory activity. nih.gov The nature of the linker between the core and a sulfonamide moiety was found to be critical; for example, an N-methylpropionamide linker was favorable for activity against the hCA I isoform, whereas a direct connection was detrimental. nih.gov
General Functionalization: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination at the C5 position and Suzuki-Miyaura cross-coupling at other sites, enable the introduction of a wide variety of substituents, facilitating extensive SAR exploration. rsc.orgworktribe.com
The following table summarizes SAR insights for pyrazolopyridine analogs from various studies.
| Position | Modification | Effect on Activity | Target/System | Reference |
| N1 | Methylation | Complete loss of activity | FGFR Kinase | nih.gov |
| N1 | Unsubstituted (N-H) | Essential for potency | AMPK | nih.gov |
| C3 | Methoxy (B1213986) group | Improved cellular activity | Kinase Inhibitor | nih.gov |
| N5 | N-methylpropionamide linker to sulfonamide | Favorable | hCA I | nih.gov |
| N5 | Direct linkage to sulfonamide | Decreased activity | hCA I | nih.gov |
| C7 | Replacement of Nitrogen with Carbon | Significant loss of activity | FGFR Kinase | nih.gov |
Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, enabling high-throughput screening and efficient exploration of SAR. nih.gov This approach is well-suited for optimizing the pyrazolo[4,3-c]pyridine scaffold.
Methodologies for library generation often involve multi-component reactions or parallel synthesis schemes. For example, a three-component reaction involving an aldehyde, 1H-indazol-6-amine (a related pyrazole-containing amine), and a 1,3-dicarbonyl compound has been used to generate pyrazolo-fused quinolines and acridines with high yields and regioselectivity. nih.gov Similar strategies could be adapted for the pyrazolo[4,3-c]pyridine core.
In practice, libraries of pyrazolopyridine derivatives have been synthesized to identify potent inhibitors for various targets.
A library of 38 pyrazolo[3,4-b]pyridine derivatives was synthesized to identify novel inhibitors of Tropomyosin receptor kinase A (TRKA). rsc.org
The synthesis of pyrazolo[4,3-c]pyridine sulfonamides was achieved by condensing a common dienamine intermediate with a library of different amines containing sulfonamide fragments, yielding a series of final products for biological evaluation. nih.govmdpi.com
For pyrazolo[3,4-d]pyrimidines, a library of prodrugs was synthesized using a one-pot, two-step procedure to improve aqueous solubility. nih.gov
These examples demonstrate that both solution-phase and solid-phase combinatorial techniques can be effectively applied to generate diverse libraries of pyrazolo[4,3-c]pyridine analogs for screening and lead optimization.
Development of Prodrugs or Bioprecursors for Enhanced Molecular Delivery (Excluding Dosage)
Many potent kinase inhibitors, including those based on pyrazolopyrimidine scaffolds, suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic potential. nih.govnih.gov A prodrug strategy is a well-established approach to overcome these limitations by masking or modifying a functional group to improve physicochemical properties. The prodrug is designed to be inactive and convert to the active parent drug in the body through enzymatic or chemical cleavage. nih.gov
For the closely related pyrazolo[3,4-d]pyrimidine scaffold, researchers have successfully designed and synthesized prodrugs to enhance aqueous solubility. nih.govnih.gov A common strategy involves introducing a highly soluble moiety, such as an N-methylpiperazino group, connected to the core structure via a labile linker like an O-alkyl carbamate (B1207046) chain. nih.gov
Key findings from these studies include:
Improved Solubility: The prodrugs demonstrated significantly higher aqueous solubility compared to their parent compounds. nih.govnih.gov
Favorable Hydrolysis: The prodrugs showed efficient conversion back to the active drug in human and murine serum. nih.gov
Enhanced Cellular Permeability: The prodrug approach led to an increased ability to cross cell membranes, resulting in better in vitro cytotoxicity profiles in some cases. nih.gov
This prodrug approach represents a powerful and validated strategy that could be directly applied to this compound and its derivatives to improve their delivery and pharmacokinetic properties. nih.gov The hydroxyl group at the C3-position is a prime site for modification to create ester, carbonate, or carbamate-based prodrugs.
Synthesis of Radiolabeled Analogs for Research Probes
Radiolabeled analogs are indispensable tools in drug discovery and development. They are used in a variety of research applications, including in vitro binding assays, autoradiography to visualize target distribution in tissues, and in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
The synthesis of radiolabeled versions of this compound can be achieved through several established methods. The choice of radionuclide (e.g., ³H, ¹¹C, ¹⁸F) depends on the intended application.
Tritium (B154650) (³H) Labeling: Tritiation is often used for in vitro assays due to the long half-life of tritium. It can be introduced by catalytic hydrogenation or dehalogenation of a suitable precursor. For example, a di- or tri-halogenated analog could be selectively dehalogenated with tritium gas.
Carbon-11 (¹¹C) Labeling: ¹¹C-labeling is used for PET imaging. The short half-life of ¹¹C (≈20 minutes) requires rapid, late-stage synthesis. The 7-bromo substituent is an excellent handle for introducing ¹¹C-labeled groups. For example, a ¹¹C-methyl group can be introduced via a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) using [¹¹C]methyl iodide or a [¹¹C]methyl boronic acid derivative.
Fluorine-18 (¹⁸F) Labeling: ¹⁸F is the most commonly used radionuclide for PET imaging due to its favorable half-life (≈110 minutes) and decay properties. Radiofluorination can be achieved via nucleophilic substitution of a suitable leaving group (e.g., tosylate, nosylate, or a trialkylammonium salt) or through transition metal-mediated cross-coupling reactions on an aryl halide or boronic ester precursor. The 7-bromo position could be converted to a boronic ester to facilitate radiofluorination.
Functionalization for Bioconjugation and Probe Development
Functionalizing the pyrazolo[4,3-c]pyridine scaffold to create research probes or for bioconjugation to larger molecules (e.g., antibodies, peptides) is a critical step in developing advanced research tools and diagnostics. This requires the introduction of a reactive handle or a reporter group without disrupting the compound's binding to its biological target.
Fluorescent Probes: The pyrazolopyridine scaffold has been successfully used to develop fluorescent probes. In one study, pyrazolo[3,4-b]pyridines were synthesized with appended aromatic systems like 4-(N,N-dimethylamino)-phenyl or pyrene. mdpi.com These derivatives exhibited interesting photophysical properties, including large Stokes shifts, and showed selective binding to amyloid plaques in brain tissue from Alzheimer's disease patients, demonstrating their potential as imaging probes. mdpi.com
Bioconjugation Handles: To attach the scaffold to a biomolecule, a linker with a reactive functional group (e.g., an amine, carboxylic acid, alkyne, or azide) must be introduced. The vectorial functionalization strategies discussed previously are key to achieving this. rsc.org For example, a position pointing away from the binding pocket, often determined by structural biology or modeling, can be modified. A C5-amination or C3-coupling reaction could be used to install a linker arm ending in a group suitable for click chemistry (e.g., an azide (B81097) or alkyne) or amide bond formation. rsc.orgworktribe.com
The development of pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 PPI serves as a strong foundation, indicating that this scaffold can be modified to create potent and selective molecular probes for studying complex biological systems. acs.org
Advanced Applications in Chemical Biology and Materials Science Research
Development as Molecular Probes for Biological Pathways
The pyrazolo[4,3-c]pyridine core is a key structural motif in compounds designed to interact with biological systems. For instance, derivatives of pyrazolo[4,3-c]pyridine have been synthesized and investigated as carbonic anhydrase inhibitors. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition is a target for treating various diseases. The specific substitution pattern of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, featuring a bromine atom and a hydroxyl group, offers handles for further chemical modification. These modifications could be used to tune the binding affinity and selectivity towards specific enzyme isoforms or other biological targets. The development of such tailored molecules could lead to potent and selective molecular probes for elucidating complex biological pathways.
Integration into Fluorescent or Luminescent Systems
Fluorescent molecular probes are invaluable tools in chemical biology for visualizing and tracking biological processes. The extended π-system of the pyrazolopyridine core provides a foundation for intrinsic fluorescence. Research on related bis-pyrazolo[3,4-b:4′,3′-e]pyridines has demonstrated their utility as "turn-off" fluorescent probes for the detection of metal ions like Cu²⁺ at nanomolar concentrations. acs.org Similarly, pyrrolo[3,4-c]pyridine derivatives have been developed as fluorescent chemosensors for iron ions (Fe³⁺/Fe²⁺) and have been successfully applied in living cells. acs.org
The this compound scaffold could be similarly exploited. The bromine atom at the 7-position can be functionalized through cross-coupling reactions to introduce various fluorophores or moieties that modulate the electronic properties of the core structure. The hydroxyl group at the 3-position can also be modified to create sensors that respond to specific analytes or environmental changes, potentially leading to the development of novel fluorescent or luminescent probes for biological imaging and sensing applications.
Potential as Components in Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular building blocks held together by non-covalent interactions. The structure of this compound possesses key features that make it an attractive candidate for incorporation into supramolecular assemblies. The pyrazolopyridine core can participate in π-π stacking interactions, while the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, as well as the hydroxyl group, can act as hydrogen bond donors and acceptors.
These intermolecular interactions can be programmed to direct the self-assembly of the molecules into well-defined architectures such as sheets, ribbons, or porous frameworks. The bromine atom provides an additional site for modification, allowing for the introduction of other functional groups that can further guide the assembly process or impart specific properties to the resulting supramolecular material.
Exploration in Catalysis or Materials Science
The application of pyrazolopyridine derivatives in catalysis is an active area of research. For example, magnetically recoverable nano-catalysts have been employed for the synthesis of pyrazolo[3,4-b]pyridines. rsc.org While the direct catalytic activity of this compound has not been reported, its structure suggests potential as a ligand for metal-based catalysts. The nitrogen atoms in the heterocyclic rings can coordinate to metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents.
In materials science, the focus is often on creating materials with specific electronic, optical, or mechanical properties. The fused aromatic system of this compound suggests potential for use in organic electronic materials. By polymerizing or incorporating this unit into larger conjugated systems, it may be possible to develop new materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom is a particularly useful handle for polymerization reactions.
Role as Versatile Building Blocks in Complex Organic Synthesis
Perhaps the most immediate and well-supported application of this compound is its role as a versatile building block in organic synthesis. The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects. nih.govnih.govnih.gov
The bromine atom on the this compound molecule is a key functional group that can be readily transformed using a variety of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents at this position, enabling the rapid generation of diverse libraries of compounds for biological screening. The hydroxyl group at the 3-position can also be functionalized, for example, through etherification or esterification, to further increase molecular diversity. This synthetic flexibility makes this compound a valuable starting material for the discovery of new drug candidates and other functional molecules.
Future Research Directions and Unaddressed Research Gaps
Development of Novel and More Efficient Synthetic Routes
Currently, there are no specific, documented synthetic routes for 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol in the scientific literature. However, established methods for the synthesis of the broader pyrazolo[4,3-c]pyridine and pyrazolo[4,3-c]quinoline scaffolds can provide a foundation for future synthetic explorations. eurekaselect.comresearchgate.net
Future research should focus on adapting existing methodologies to produce this compound. Key strategies could involve:
Annulation of a pyrazole (B372694) ring onto a pre-functionalized pyridine (B92270) core: This is a common strategy in the synthesis of related compounds. nih.govresearchgate.net Research could begin with a suitably substituted pyridine derivative, which would then undergo cyclization with a hydrazine-based reagent to form the pyrazole ring.
Modification of a pre-existing pyrazolo[4,3-c]pyridine scaffold: If a related pyrazolo[4,3-c]pyridine can be synthesized, subsequent functionalization at the 3 and 7 positions could yield the target compound. For instance, methods for the vectorial functionalization of related pyrazolo[3,4-c]pyridines have been developed, demonstrating the feasibility of selective modifications at various positions of the scaffold. rsc.org
One-pot multicomponent reactions: The development of a one-pot synthesis would be highly efficient. Such reactions have been successfully employed for other pyrazole derivatives, often utilizing green chemistry principles. researchgate.net
A significant challenge will be the regioselective introduction of the bromo and hydroxyl groups at the correct positions. The development of a robust and scalable synthetic route is the first critical step to enable any further investigation of this compound.
Deeper Mechanistic Understanding of Molecular Interactions
A detailed understanding of how this compound interacts with biological macromolecules is crucial for any potential therapeutic application. As there is no existing research, this area is entirely open for investigation.
Future studies should aim to:
Identify binding partners: High-throughput screening methods could be employed to identify proteins or other biological molecules that interact with the compound.
Characterize binding modes: Once a target is identified, techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the precise binding mode of the compound. This has been successfully done for other pyrazolo[4,3-c]pyridines, revealing key interactions such as π-π stacking. acs.org
Elucidate the mechanism of action: Following the identification of binding partners and modes, further studies would be needed to understand how these interactions translate into a biological response. For example, pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit nitric oxide production, and the mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. nih.gov
A thorough mechanistic understanding is essential for rational drug design and optimization.
Exploration of Undiscovered Biological Targets
The pyrazolopyridine scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects. eurekaselect.com Derivatives of the pyrazolo[4,3-c]quinoline scaffold have shown anti-inflammatory and anti-cancer properties. researchgate.netnih.gov The broader class of pyrazolopyridines has been investigated for activity against various kinases, as well as for antiviral and antimicrobial effects. ekb.egmdpi.com
Given the lack of data for this compound, a broad screening approach is warranted. Future research should involve:
Screening against kinase panels: Many pyrazolopyrimidine derivatives are kinase inhibitors, and this would be a logical starting point. researchgate.netnih.gov
Antiproliferative assays: The compound should be tested against a variety of cancer cell lines to assess any potential anticancer activity. ekb.eg
Antimicrobial and antiviral screening: Given the known activities of related compounds, screening for effects on various bacterial, fungal, and viral pathogens is also a promising avenue. mdpi.comresearchgate.net
Investigation of neurological effects: Some pyrazolopyridines have shown activity in the central nervous system, suggesting this as another area for exploration. nih.gov
The discovery of a novel biological target for this specific compound could open up new avenues for therapeutic development.
Advanced Computational Methodologies for Prediction and Design
In the absence of experimental data, computational methods can provide valuable initial insights and guide future research. For related pyrazolopyridine scaffolds, computational studies have been instrumental in identifying potential biological targets and understanding structure-activity relationships. nih.govnih.gov
For this compound, future computational work should focus on:
Homology modeling and molecular docking: In silico screening of the compound against libraries of known protein structures can help to predict potential biological targets. acs.orgnih.gov
Pharmacophore modeling: Once an active compound is identified, pharmacophore models can be generated to understand the key chemical features required for its biological activity. nih.gov
Molecular dynamics simulations: These simulations can provide insights into the stability of the compound-protein complex and the dynamics of their interaction. nih.gov
ADMET prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, helping to guide its early-stage development. nih.gov
These computational approaches can significantly accelerate the research process and reduce the resources required for experimental studies.
Expansion of the Structure-Activity Relationship Landscape for the Scaffold
A structure-activity relationship (SAR) study is fundamental to understanding how the chemical structure of a compound influences its biological activity. As no such data exists for this compound, establishing an SAR landscape is a critical future task.
Initial SAR studies would involve:
Systematic modification of the core structure: A library of analogues would need to be synthesized, with systematic variations at the 1, 3, and 7 positions, as well as on the pyridine ring.
Biological evaluation of analogues: Each synthesized analogue would then be tested in relevant biological assays to determine its activity.
Identification of key structural features: By comparing the activity of the different analogues, it will be possible to identify which structural features are essential for activity and which can be modified to improve potency or selectivity. For other pyrazolo[4,3-c]pyridine derivatives, SAR studies have revealed the importance of specific linkers and substituents for their inhibitory activity. mdpi.comnih.gov
A well-defined SAR is essential for the rational design of more potent and selective compounds.
Investigation into Solid-State Forms and Polymorphism for Research Tool Development
The solid-state properties of a compound, including its crystal structure and potential for polymorphism, can have a significant impact on its physical and chemical properties. For a novel compound intended for research and potential development, a thorough characterization of its solid-state forms is crucial.
Future research in this area should include:
Single-crystal X-ray diffraction: This will provide a definitive determination of the three-dimensional structure of the molecule and its packing in the solid state.
Polymorph screening: A systematic search for different crystalline forms of the compound should be conducted using various crystallization techniques and solvents.
Characterization of different solid forms: Any identified polymorphs should be fully characterized using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Understanding the solid-state chemistry of this compound is essential for ensuring the reproducibility of experimental results and for the development of a stable and well-characterized research tool.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, and how can purity be validated?
- Methodology : Synthesis often involves halogenation of pyrazolo-pyridine precursors. For example, bromination of pyrazolo[4,3-c]pyridin-3-ol derivatives can be achieved using brominating agents (e.g., HBr or NBS) under controlled conditions. Post-synthesis purification typically employs column chromatography (silica gel) or recrystallization .
- Validation : Purity is confirmed via HPLC (>98%) and structural characterization using / NMR and high-resolution mass spectrometry (HRMS). For instance, NMR peaks for aromatic protons in brominated pyrazolo-pyridines appear at δ 8.2–8.3 ppm (pyridine ring) and δ 7.3–7.5 ppm (pyrazole ring), with HRMS confirming the molecular ion [M+H] .
Q. What safety protocols are critical when handling this compound in the lab?
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood with local exhaust ventilation. Static discharge must be minimized during transfer .
- Spill Management : Collect spills using vacuuming or wet sweeping. Dispose of waste in sealed containers labeled for halogenated organic compounds. Avoid aqueous release due to potential environmental persistence .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalysts, solvents) influence the regioselectivity of bromination in pyrazolo-pyridine systems?
- Key Factors :
- Catalysts : Pd-based catalysts (e.g., Pd(dba)) with ligands like XPhos enhance selectivity for C-7 bromination in pyrazolo-pyridines .
- Solvents : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution, while non-polar solvents may lead to side reactions.
Q. What analytical strategies resolve contradictions in spectral data for brominated pyrazolo-pyridine derivatives?
- Case Study : Discrepancies in NMR shifts (e.g., δ 7.5 vs. δ 7.8 for aromatic protons) may arise from solvent effects (DMSO-d vs. CDCl) or tautomerism. Use heteronuclear correlation experiments (HSQC/HMBC) to confirm assignments .
- HRMS Validation : Cross-check observed [M+H] with theoretical values (e.g., CHBrNO requires m/z 229.95). Deviations >2 ppm suggest impurities or incorrect adduct formation .
Q. How can researchers assess the biological activity of this compound, and what are known targets?
- Target Identification : Computational docking (e.g., AutoDock Vina) predicts affinity for kinases or phosphodiesterases. Experimentally, enzyme inhibition assays (e.g., fluorescence-based PDE screens) validate activity .
- Pharmacological Data : Pyrazolo-pyridine analogs show activity against hypoxanthine-guanine phosphoribosyltransferase (HGPRT), though direct data for this brominated derivative is limited. Dose-response studies (IC) in cell lines are recommended .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes yield low yields (<30%) for this compound, and how can this be improved?
- Root Causes :
- Steric hindrance : Bulky substituents near the reaction site reduce bromination efficiency.
- Side reactions : Over-bromination or decomposition under prolonged heating.
- Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) .
- Introduce protecting groups (e.g., Boc) on the pyrazole nitrogen to direct bromination .
Q. What are the best practices for storing this compound to ensure long-term stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
